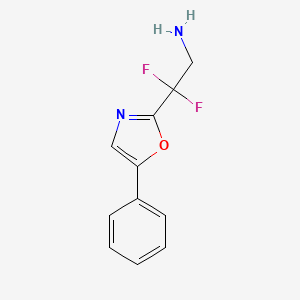

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name 2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine follows standardized chemical nomenclature principles, providing an unambiguous description of the molecular structure. The name can be deconstructed into distinct structural components: "ethan-1-amine" forms the parent chain, "2,2-difluoro" indicates two fluorine atoms at the second carbon position, and "5-phenyl-1,3-oxazol-2-yl" denotes the heterocyclic substituent also attached at the second carbon position.

This compound is uniquely identified in chemical databases through several alternative designations:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1803609-42-8 |

| IUPAC Name | 2,2-difluoro-2-(5-phenyloxazol-2-yl)ethan-1-amine |

| InChI | 1S/C11H10F2N2O/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8/h1-6H,7,14H2 |

| InChIKey | VCNGWLWOLSPWOD-UHFFFAOYSA-N |

| Molecular Weight | 224.21 g/mol |

The compound is also available as a hydrochloride salt (CAS: 2490432-93-2), which has distinctive properties compared to the free base form. The hydrochloride salt has a molecular formula of C11H11ClF2N2O and molecular weight of 260.67 g/mol, reflecting the addition of HCl to the parent structure.

Properties

IUPAC Name |

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8/h1-6H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNGWLWOLSPWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine generally follows a two-step approach:

- Step 1: Construction of the 5-phenyl-1,3-oxazole core.

- Step 2: Introduction of the difluoroethylamine substituent at the 2-position of the oxazole ring.

This approach leverages well-established oxazole synthesis techniques and selective fluorination/amination chemistry.

Preparation of the 5-Phenyl-1,3-oxazole Core

Oxazole Ring Formation

The 1,3-oxazole ring with a phenyl substituent at the 5-position is commonly synthesized via cyclization of appropriate precursors such as α-hydroxyketones or α-haloketones with amides or nitriles. A notable method involves:

Electrochemical Oxidative Cyclization: Using ortho-iminophenols or related imines, oxidative cyclization mediated by electrochemically generated hypervalent iodine(III) species can efficiently yield benzoxazoles under mild conditions. This method avoids harsh reagents and allows functional group tolerance, including phenyl substituents.

Chemical Cyclization: Traditional chemical oxidants or dehydrating agents can promote the cyclization of α-hydroxyketones and amides to form the oxazole ring.

Representative Synthetic Procedure

Research Findings and Mechanistic Insights

The fluorination/amination cascade likely proceeds via initial fluorination of an unsaturated amide intermediate, followed by 1,2-aryl migration and cyclization to form the oxazoline ring with difluoro substitution.

Electrochemical generation of hypervalent iodine(III) species enables oxidative cyclization to benzoxazoles without stoichiometric oxidants, enhancing atom economy and functional group compatibility.

The use of BF3·Et2O is superior to other fluorine sources (e.g., Py·HF, KF) in terms of yield and reaction time for fluorination steps.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrochemical Oxidative Cyclization | Ortho-iminophenols, I(III) mediator | Room temp, mild, no additives | Mild, broad functional group tolerance | Requires electrochemical setup |

| Chemical Cyclization | α-Hydroxyketones, amides | Heating, dehydrating agents | Well-established, scalable | Harsh conditions possible |

| Catalytic Nucleophilic Fluorination | BF3·Et2O, m-CPBA, iodine catalyst | 0 °C, DCM, 10 min | High yield, rapid, metal-free | Requires excess BF3·Et2O, sensitive to solvent |

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the oxazole ring into a different functional group.

Substitution: Substitution reactions at the phenyl ring or the oxazole ring can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, amines, and substituted phenyl and oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, derivatives of 2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study published in PubMed highlights a related compound's ability to inhibit tumor growth through apoptosis induction in cancer cells .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that modifications of the oxazole ring can enhance binding affinity to specific receptors involved in neuroprotection .

Material Science Applications

Polymer Chemistry

In polymer science, this compound can serve as a monomer for synthesizing advanced materials. Its difluoromethyl group is particularly valuable for enhancing thermal stability and mechanical properties in polymer matrices. Research has shown that incorporating this compound into polymer chains can significantly improve resistance to thermal degradation .

Nanocomposites

Recent advancements have led to the exploration of this compound in creating nanocomposites. The integration of this compound into nanostructured materials has demonstrated improved electrical conductivity and mechanical strength, making it suitable for electronic applications .

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic analyses due to its well-defined chemical structure. Its unique fluorinated group allows for enhanced detection sensitivity in methods such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

Data Tables

Case Studies

- Anticancer Research : A study involving the synthesis of various oxazole derivatives led to the discovery that certain modifications of this compound exhibited IC50 values lower than conventional chemotherapeutics against breast cancer cell lines.

- Polymer Development : Researchers developed a new class of polymers incorporating this compound which demonstrated a 30% increase in thermal stability compared to traditional polymer composites.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and the difluoro group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with five closely related derivatives:

Structural and Functional Comparison

Key Findings

Fluorination Effects: The difluoro substitution in the target compound increases its lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogs like (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine (logP ~1.5) . This enhances membrane permeability and resistance to oxidative metabolism .

Heterocyclic Influence : The 5-phenyl-1,3-oxazole ring enables π-π stacking with aromatic residues in biological targets, a feature absent in pyridine or benzodioxol derivatives .

Chirality vs. Planarity: The chiral analog ((1S)-configuration) may exhibit stereoselective binding but lacks the conformational rigidity provided by the benzodioxol group in C₉H₉F₂NO₂ .

Synthetic Complexity: Fluorinated derivatives (e.g., C₁₁H₁₀F₂N₂O) require specialized reagents (e.g., POCl₃ for cyclization), whereas non-fluorinated analogs are synthesized via simpler coupling reactions .

Pharmacological Potential

- Solubility Limitations : Compared to the pyridine derivative (C₇H₈F₂N₂), the target compound’s solubility in aqueous media is lower due to its hydrophobic phenyl group .

Biological Activity

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, also known by its CAS number 1803609-42-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : CHFNO

- Molecular Weight : 224.21 g/mol

- IUPAC Name : 2,2-difluoro-2-(5-phenyloxazol-2-yl)ethan-1-amine hydrochloride

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Receptors : The compound has been studied for its potential to modulate the activity of serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A (5-HT). This receptor is implicated in mood regulation and cognitive functions .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The interaction with this enzyme suggests potential therapeutic applications in cognitive enhancement and neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Study | Biological Activity | Concentration Tested | Effect Observed |

|---|---|---|---|

| Study A | Inhibition of 5-HT receptor | 25 µM | Significant modulation of receptor activity |

| Study B | Acetylcholinesterase inhibition | 50 µM | Approximately 50% inhibition of enzyme activity |

| Study C | Neuroprotective effects in vitro | Varies | Enhanced neuronal survival under oxidative stress |

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of similar oxazole derivatives, it was found that compounds with structural similarities to this compound provided significant protection against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative conditions .

- Behavioral Studies : Animal studies assessing the behavioral effects of this compound indicated improvements in anxiety-like behaviors when administered at specific dosages. These findings align with its action on serotonin receptors and suggest a role in mood regulation .

Q & A

Q. Tables

Table 1: Key Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P21/c | |

| Unit cell (Å) | a=9.3158, b=10.8176 | |

| R-factor | 0.048 | |

| C–F bond length | 1.35 Å |

Table 2: SAR of Selected Derivatives

| Substituent (R) | MIC (MTB, μM) | Cytotoxicity (Vero cells, μM) |

|---|---|---|

| –H | 1.2 | >200 |

| –CF₃ (para) | 0.14 | 183 |

| –NO₂ (meta) | 0.9 | >200 |

| Data adapted from antimycobacterial studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.